A Technical Guide to Methyl 2-amino-5-(thiophen-2-yl)benzoate: Synthesis, Safety, and Applications
A Technical Guide to Methyl 2-amino-5-(thiophen-2-yl)benzoate: Synthesis, Safety, and Applications
This document provides a comprehensive technical overview of Methyl 2-amino-5-(thiophen-2-yl)benzoate, a compound of interest for researchers and professionals in synthetic chemistry and drug development. This guide is structured to deliver not just data, but actionable insights, reflecting field-proven experience in handling and utilizing complex chemical intermediates. We will delve into its identification, critical safety protocols in the absence of specific Safety Data Sheet (SDS) information, plausible synthetic routes, and its potential applications as a versatile building block.
Compound Identification and Properties
Methyl 2-amino-5-(thiophen-2-yl)benzoate is a bi-aromatic compound featuring an aminobenzoate core linked to a thiophene ring. This unique structural arrangement makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of novel therapeutic agents and functional materials.
The definitive Chemical Abstracts Service (CAS) number for this compound is 926254-39-9 .[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 926254-39-9 | [1] |
| Molecular Formula | C₁₂H₁₁NO₂S | [1] |
| Molecular Weight | 233.29 g/mol | [1] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)N)C2=CC=CS2 | Derived |
| Appearance | (Not specified in literature) Likely a solid at room temperature. | Inferred |
Critical Safety and Handling Protocols
Hazard Assessment
Based on its structure, the compound should be treated as hazardous. The primary concerns are:
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Skin and Eye Irritation: Aromatic amines and other functionalized aromatic compounds can cause irritation upon contact.[2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3][4]
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Potential for Sensitization: Repeated exposure to aromatic amines can lead to skin sensitization.
-
Toxicity: While no specific data exists, it should be handled as potentially harmful if swallowed or absorbed through the skin.[2]
Recommended Handling Procedures
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. A designated area within the laboratory should be established for its use.
Table 2: Recommended Personal Protective Equipment (PPE) and Engineering Controls
| Control | Specification | Rationale |
| Ventilation | Certified Chemical Fume Hood | Prevents inhalation of dust or vapors. |
| Eye Protection | Chemical safety goggles with side-shields | Protects eyes from splashes and airborne particles.[4] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact. Check glove compatibility charts.[4] |
| Body Protection | Flame-resistant lab coat, fully buttoned | Protects skin and clothing from contamination.[4] |
| Respiratory | Use is within a fume hood; if not possible, a NIOSH-approved respirator is required. | For situations with potential for aerosolization outside of primary containment. |
First-Aid Measures
These are general guidelines and immediate medical attention should always be sought.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2][3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Workflow for Handling Uncharacterized Compounds
The following diagram outlines the mandatory decision-making and operational workflow for handling chemicals like Methyl 2-amino-5-(thiophen-2-yl)benzoate where specific safety data is unavailable.
Caption: Workflow for handling chemicals with unknown safety profiles.
Synthesis and Characterization
Methyl 2-amino-5-(thiophen-2-yl)benzoate is not a common off-the-shelf chemical and typically requires custom synthesis. A plausible and efficient method for its preparation involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach offers high yields and functional group tolerance, making it a cornerstone of modern medicinal chemistry.
Proposed Synthetic Workflow: Suzuki Coupling
The synthesis would involve coupling a boronic acid or ester derivative of thiophene with a halogenated methyl 2-aminobenzoate precursor.
Caption: Proposed Suzuki coupling route for synthesis.
Experimental Protocol (Hypothetical)
This protocol is a representative example. Researchers must optimize conditions based on their specific equipment and reagent purity.
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-amino-5-bromobenzoate (1.0 eq), Thiophene-2-boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). To this suspension, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via column chromatography on silica gel to yield the pure product.
Analytical Characterization
The identity and purity of the synthesized Methyl 2-amino-5-(thiophen-2-yl)benzoate should be confirmed using a suite of standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
HPLC/UPLC: To determine the purity of the final compound.
Applications in Research and Development
The true value of Methyl 2-amino-5-(thiophen-2-yl)benzoate lies in its utility as a chemical intermediate. The presence of three distinct functional handles—the amine, the ester, and the thiophene ring—allows for diverse and sequential chemical modifications.
-
Pharmaceutical Scaffolding: The aminobenzoate moiety is a common feature in many bioactive molecules. The thiophene ring serves as a versatile bioisostere for a phenyl ring, often improving metabolic stability or receptor binding affinity. This compound is an excellent starting point for synthesizing libraries of novel compounds for screening in drug discovery programs, particularly in areas like oncology and inflammatory diseases.
-
Synthesis of Thieno[2,3-b]benzodiazepines: The core structure is amenable to cyclization reactions. For instance, reaction of the amino group and subsequent manipulation could lead to the formation of thieno-fused benzodiazepines, a class of compounds with known neurological and psychotropic activities.[5][6]
-
Materials Science: Thiophene-containing molecules are widely used in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their favorable electronic properties. This compound could serve as a building block for more complex conjugated systems.
Conclusion
Methyl 2-amino-5-(thiophen-2-yl)benzoate (CAS 926254-39-9) is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. While its direct safety data is not documented, a robust safety protocol based on the precautionary principle allows for its safe handling. Its synthesis is accessible through standard cross-coupling methodologies, and its versatile structure provides a foundation for the creation of a wide array of complex and potentially valuable molecules. This guide provides the foundational knowledge for researchers to handle, synthesize, and utilize this compound effectively and safely in their development programs.
References
-
Moshang Chemical. methyl 2-amino-5-(thiophen-2-yl)benzoate - CAS No. 926254-39-9. Available from: [Link]
-
PubChem. Methyl 2-Amino-5-methylbenzoate. National Center for Biotechnology Information. Available from: [Link]
-
Azwan. 85-3760-39 Methyl 2-amino-5-methylbenzoate 5g 282305. Available from: [Link]
-
Angene Chemical. Safety Data Sheet for a related compound. Available from: [Link]
-
Google Patents. 10h-thieno[2,3-B][1][3] benzodiazepine. Available from:
-
Tantawy, A. S., et al. (1989). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Farmaco, 44(12), 1217-24. Available from: [Link]
-
Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications, E67, o1887. Available from: [Link]
-
Google Patents. A process for producing pure form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][1][3] benzodiazepine. Available from:
Sources
- 1. methyl 2-amino-5-(thiophen-2-yl)benzoate - CAS号 926254-39-9 - 摩熵化学 [molaid.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemscene.com [chemscene.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP2264016A2 - A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][1,5] benzodiazepine - Google Patents [patents.google.com]
